N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine
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Overview
Description
Preparation Methods
The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine can be achieved through several synthetic routes. One common method involves the reaction of L-valine with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of azide or methoxy derivatives
Scientific Research Applications
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition. The specific pathway depends on the nature of the enzyme and the structure of the compound .
Comparison with Similar Compounds
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine can be compared with other similar compounds, such as:
N-Carbamoylphenylalanine: Similar in structure but with a phenylalanine backbone instead of valine.
N-Carbamoyl-Alanine: Contains an alanine backbone and is used in similar applications.
Carbamoylcholine: A carbamate compound used in medical applications as a miotic agent
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its specific uses and effects.
Properties
CAS No. |
61299-05-6 |
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Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-phenylethenylsulfonylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-10(2)12(13(17)18)15-14(19)16-22(20,21)9-8-11-6-4-3-5-7-11/h3-10,12H,1-2H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1 |
InChI Key |
YJZCVZCOFVQXRD-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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